molecular formula C11H17NOS B2394830 [1-(Thiophen-2-ylmethyl)piperidin-3-yl]methanol CAS No. 170749-88-9

[1-(Thiophen-2-ylmethyl)piperidin-3-yl]methanol

Cat. No.: B2394830
CAS No.: 170749-88-9
M. Wt: 211.32
InChI Key: KCDLXIQEVPMPMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“[1-(Thiophen-2-ylmethyl)piperidin-3-yl]methanol” is a chemical compound that belongs to the class of piperidine derivatives . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .


Synthesis Analysis

The synthesis of piperidine derivatives has been a topic of interest in the field of organic chemistry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . In the last several years, a lot of reviews concerning specific methods of pipiridine synthesis have been published.

Scientific Research Applications

[1-(Thiophen-2-ylmethyl)piperidin-3-yl]methanol has a wide range of applications in scientific research, including its use as a synthetic intermediate in the synthesis of other compounds, as a catalyst in organic reactions, and as a building block for the synthesis of peptides and peptidomimetics. It has also been used as a reagent in the synthesis of various heterocyclic compounds, including 1-(thiophen-2-ylmethyl)piperidin-4-ylmethanol and 1-(thiophen-2-ylmethyl)piperidin-3-ylmethanol-4-carboxylic acid.

Mechanism of Action

[1-(Thiophen-2-ylmethyl)piperidin-3-yl]methanol is a versatile compound that can be used in a variety of ways, depending on the desired outcome. As a catalyst, it can be used to speed up and promote the reaction of two or more compounds, while as a reagent it can be used to facilitate the formation of a desired product. In addition, it can be used as a building block for the synthesis of other compounds, such as peptides and peptidomimetics, as well as heterocyclic compounds.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. It has been shown to have antibacterial activity, and has been used as an additive to food products to inhibit the growth of bacteria. It has also been used in the treatment of cancer, as it has been found to inhibit the growth of certain types of cancer cells. In addition, it has been found to have anti-inflammatory and antioxidant effects, and has been used to treat a variety of conditions, including diabetes, hypertension, and asthma.

Advantages and Limitations for Lab Experiments

[1-(Thiophen-2-ylmethyl)piperidin-3-yl]methanol is a versatile compound that has a variety of advantages for use in lab experiments. It is relatively easy to synthesize, and can be used in a variety of ways, depending on the desired outcome. It is also relatively stable, and can be stored for extended periods of time without degradation. However, it can be toxic in high concentrations, and must be handled with care.

Future Directions

The potential applications of [1-(Thiophen-2-ylmethyl)piperidin-3-yl]methanol are vast, and there are many future directions for research. One potential area of research is the development of new synthetic methods to synthesize this compound and its derivatives. Additionally, further research into the biochemical and physiological effects of this compound could lead to the development of new therapeutic treatments for a variety of conditions. Finally, further research into the use of this compound as a catalyst or reagent in organic reactions could lead to the development of new and more efficient synthetic pathways for the production of a variety of compounds.

Synthesis Methods

[1-(Thiophen-2-ylmethyl)piperidin-3-yl]methanol can be synthesized through a variety of methods, including the use of Grignard reagents and the reduction of a nitrile. The most commonly used method is the reaction of piperidine with thiophen-2-ylmethyl chloride, followed by the addition of a base such as sodium hydroxide. This reaction yields this compound in high yields and is relatively simple to perform.

Properties

IUPAC Name

[1-(thiophen-2-ylmethyl)piperidin-3-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NOS/c13-9-10-3-1-5-12(7-10)8-11-4-2-6-14-11/h2,4,6,10,13H,1,3,5,7-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCDLXIQEVPMPMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC2=CC=CS2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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